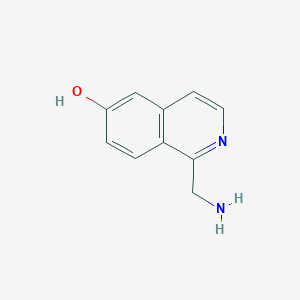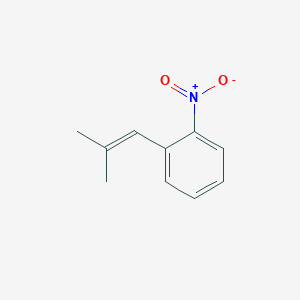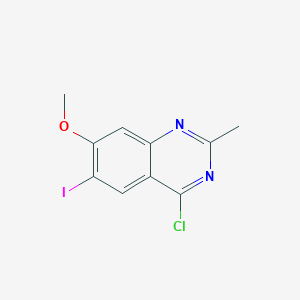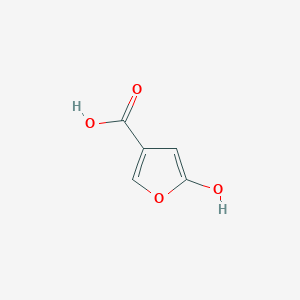![molecular formula C15H7Br3O4S B13125876 9,10-Anthracenedione, 2-[(tribromomethyl)sulfonyl]- CAS No. 568565-87-7](/img/structure/B13125876.png)
9,10-Anthracenedione, 2-[(tribromomethyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Tribromomethyl)sulfonyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a tribromomethyl group and a sulfonyl group attached to the anthracene core. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tribromomethyl)sulfonyl)anthracene-9,10-dione typically involves the bromination of anthracene-9,10-dione followed by sulfonylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The sulfonylation step may involve the use of sulfonyl chloride or a similar reagent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity 2-((Tribromomethyl)sulfonyl)anthracene-9,10-dione .
Análisis De Reacciones Químicas
Types of Reactions
2-((Tribromomethyl)sulfonyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of less oxidized anthracene derivatives.
Substitution: The tribromomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene derivatives with varying degrees of hydrogenation .
Aplicaciones Científicas De Investigación
2-((Tribromomethyl)sulfonyl)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other anthracene derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe in bioimaging.
Industry: Utilized in the production of dyes, pigments, and organic light-emitting diodes (OLEDs)
Mecanismo De Acción
The mechanism of action of 2-((Tribromomethyl)sulfonyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The tribromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfonyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dibromoanthracene: Similar in structure but lacks the sulfonyl group.
Anthraquinone: Shares the anthracene core but differs in functional groups.
9,10-Diphenylanthracene: Contains phenyl groups instead of bromine and sulfonyl groups
Uniqueness
2-((Tribromomethyl)sulfonyl)anthracene-9,10-dione is unique due to the presence of both tribromomethyl and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
568565-87-7 |
|---|---|
Fórmula molecular |
C15H7Br3O4S |
Peso molecular |
523.0 g/mol |
Nombre IUPAC |
2-(tribromomethylsulfonyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H7Br3O4S/c16-15(17,18)23(21,22)8-5-6-11-12(7-8)14(20)10-4-2-1-3-9(10)13(11)19/h1-7H |
Clave InChI |
SJQIFKNAORHMCR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)C(Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide;hydrate](/img/structure/B13125828.png)




![2-Bromo-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B13125847.png)



